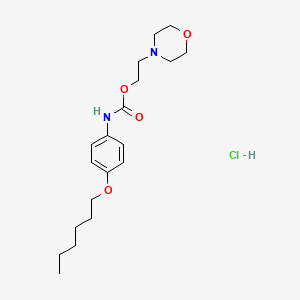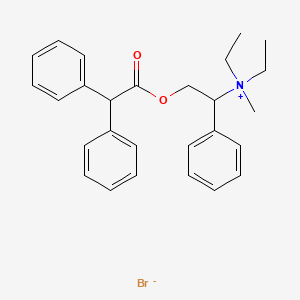
Carbamic acid, (4-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (4-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is a chemical compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a carbamic acid group, a phenyl ring substituted with a hexyloxy group, and a morpholinoethyl ester moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride typically involves the reaction of 4-(hexyloxy)aniline with 2-(morpholino)ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (4-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, while the carbamic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents for the phenyl ring; nucleophiles like amines and alcohols for the carbamic acid group.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives or carbamate esters.
Aplicaciones Científicas De Investigación
Carbamic acid, (4-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of carbamic acid, (4-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The phenyl ring and carbamic acid group play crucial roles in binding to the target molecules, while the morpholinoethyl ester moiety can enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, (4-chlorophenyl)-, ethyl ester
- Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester
Uniqueness
Carbamic acid, (4-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is unique due to the presence of the hexyloxy group on the phenyl ring and the morpholinoethyl ester moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
112923-00-9 |
|---|---|
Fórmula molecular |
C19H31ClN2O4 |
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl N-(4-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C19H30N2O4.ClH/c1-2-3-4-5-13-24-18-8-6-17(7-9-18)20-19(22)25-16-12-21-10-14-23-15-11-21;/h6-9H,2-5,10-16H2,1H3,(H,20,22);1H |
Clave InChI |
HIDJRZWYQYQZLC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















